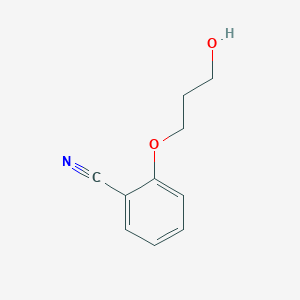

2-(3-Hydroxypropoxy)benzonitrile

Description

2-(3-Hydroxypropoxy)benzonitrile is an aromatic nitrile derivative featuring a hydroxypropoxy (-OCH₂CH₂CH₂OH) substituent at the 2-position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry, particularly as an intermediate for constructing more complex molecules. However, commercial availability of this compound has been discontinued .

Properties

IUPAC Name |

2-(3-hydroxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTVUJBNEWTVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of 3-hydroxypropyl benzoate with a nitrile source under specific conditions. One common method is the nucleophilic substitution reaction, where 3-hydroxypropyl benzoate reacts with a suitable nitrile compound in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Hydroxypropoxy)benzonitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

Oxidation: The oxidation of 2-(3-Hydroxypropoxy)benzonitrile can lead to the formation of benzoic acid derivatives.

Reduction: Reduction reactions may produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzonitriles.

Scientific Research Applications

2-(3-Hydroxypropoxy)benzonitrile has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound may be used in biochemical studies to understand enzyme-substrate interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypropoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Position and Reactivity

- 2-(3-Aminophenoxy)benzonitrile (3C) Synthesized via nucleophilic aromatic substitution between 2-fluorobenzonitrile and 3-aminophenol, this compound exhibits an amino group at the 3-position of the phenoxy substituent. The amino group enhances nucleophilicity, enabling applications in drug discovery (e.g., peripheral selective analogs) . Key difference: The hydroxypropoxy group in 2-(3-Hydroxypropoxy)benzonitrile introduces hydrogen-bonding capability, unlike the amino group in 3C, which may favor electrostatic interactions.

- 2-(Ferrocenylmethylamino)benzonitrile (2FMAB) and 3-(Ferrocenylmethylamino)benzonitrile (3FMAB) These ferrocene-functionalized analogs demonstrate position-dependent interactions with radicals. 3FMAB binds chemically with DPPH radicals, while 2FMAB shows electrostatic interactions, highlighting the role of substituent position in redox activity . Contrast: The hydroxypropoxy group lacks redox-active metal centers but may engage in hydrogen bonding, altering solubility and stability.

Physicochemical Properties

- Solubility : The hydroxypropoxy group improves aqueous solubility compared to lipophilic analogs like 3-isopropoxy-2-methoxy-6-methylbenzonitrile.

Research Findings and Trends

- Synthetic Utility : 2-(3-Hydroxypropoxy)benzonitrile’s hydroxypropoxy group is advantageous for constructing polyether or dendrimer frameworks but requires meticulous protection strategies .

- Market Trends : Discontinuation of 2-(3-Hydroxypropoxy)benzonitrile contrasts with the commercial demand for fluorinated (e.g., II.13.m ) or fluorescent benzonitriles (e.g., C.I.199-2 ), emphasizing the need for tailored substituents in industrial applications.

Biological Activity

2-(3-Hydroxypropoxy)benzonitrile is an organic compound characterized by its benzonitrile structure with a hydroxypropoxy substituent. Its molecular formula is C₁₀H₁₁NO₂, and it features both hydroxyl and nitrile functional groups, which are known to enhance its chemical reactivity and potential biological activity. This article reviews the current understanding of the biological activities associated with this compound, including antimicrobial properties, cytotoxicity, and safety profiles.

Chemical Structure and Properties

The structure of 2-(3-Hydroxypropoxy)benzonitrile can be represented as follows:

This compound includes an aromatic ring that contributes to its stability and potential interactions in biological systems. The presence of the hydroxyl group (–OH) is particularly noteworthy as it may influence the compound's solubility and reactivity.

Antimicrobial Properties

Preliminary studies suggest that 2-(3-Hydroxypropoxy)benzonitrile may exhibit antimicrobial activity . Research indicates that compounds with similar structures often show efficacy against various bacterial pathogens. For instance, a related compound, IITR00210, demonstrated broad-spectrum antibacterial activity, particularly against enteric pathogens, indicating that 2-(3-Hydroxypropoxy)benzonitrile could possess similar properties due to structural similarities .

While comprehensive data on the mechanism of action for 2-(3-Hydroxypropoxy)benzonitrile are not available, insights can be drawn from related compounds. The disruption of bacterial cell envelope integrity and subsequent stress responses have been observed in structurally similar molecules. This suggests that 2-(3-Hydroxypropoxy)benzonitrile might induce similar cellular stress responses leading to bacterial cell death .

Safety Profile

The safety profile of 2-(3-Hydroxypropoxy)benzonitrile remains largely unexplored. However, case studies on benzonitrile derivatives indicate potential irritative effects on skin and respiratory systems upon exposure. For instance, documented cases reveal skin irritation and respiratory distress following accidental exposure to related compounds . Thus, assessing the safety of 2-(3-Hydroxypropoxy)benzonitrile through rigorous toxicological studies is essential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxybenzonitrile | C₇H₅NO | Lacks hydroxypropoxy group; simpler structure |

| 4-(3-Hydroxypropoxy)benzonitrile | C₁₀H₁₁NO₂ | Hydroxypropoxy at a different position |

| (R)-Bunitrolol | C₁₄H₂₀N₂O₂ | Contains additional amino groups; cardiovascular applications |

The uniqueness of 2-(3-Hydroxypropoxy)benzonitrile lies in its specific arrangement of functional groups, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.